N-(3-chloro-4-methylphenyl)-2,5-dioxo-1,2,3,4,5,6,7,8-octahydroquinoline-4-carboxamide
Description
This compound is a carboxamide derivative featuring an octahydroquinoline core with two ketone groups at positions 2 and 3.
Properties
IUPAC Name |
N-(3-chloro-4-methylphenyl)-2,5-dioxo-1,3,4,6,7,8-hexahydroquinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O3/c1-9-5-6-10(7-12(9)18)19-17(23)11-8-15(22)20-13-3-2-4-14(21)16(11)13/h5-7,11H,2-4,8H2,1H3,(H,19,23)(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKSGQTDNRFYCDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2CC(=O)NC3=C2C(=O)CCC3)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-methylphenyl)-2,5-dioxo-1,2,3,4,5,6,7,8-octahydroquinoline-4-carboxamide typically involves the reaction of 3-chloro-4-methylaniline with a suitable quinoline derivative under controlled conditions. One common method involves the use of acetic acid as a solvent, which facilitates the reaction and ensures high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure consistency and purity. The process may include multiple purification steps such as recrystallization and chromatography to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-methylphenyl)-2,5-dioxo-1,2,3,4,5,6,7,8-octahydroquinoline-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloro and methyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.
Scientific Research Applications
N-(3-chloro-4-methylphenyl)-2,5-dioxo-1,2,3,4,5,6,7,8-octahydroquinoline-4-carboxamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structure and potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-methylphenyl)-2,5-dioxo-1,2,3,4,5,6,7,8-octahydroquinoline-4-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Research Findings and Implications
- Synthetic Flexibility: The target compound’s octahydroquinoline core allows modular substitution, as demonstrated by the diversity of analogs in .
- Substituent Effects :
- Therapeutic Potential: While the target compound’s specific activity is unreported, structurally related quinoline carboxamides show promise in oncology and enzyme inhibition .
Biological Activity
N-(3-chloro-4-methylphenyl)-2,5-dioxo-1,2,3,4,5,6,7,8-octahydroquinoline-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
- Molecular Formula : C22H22ClN3O4
- Molecular Weight : 425.9 g/mol
- CAS Number : 665006-97-3
Structure
The compound features a quinoline core structure with various functional groups that contribute to its biological activity. The presence of the chloro and methyl groups on the phenyl ring enhances its interaction with biological targets.
Antibacterial and Antifungal Properties
Recent studies have evaluated quinoline derivatives for their antibacterial and antifungal activities. For instance:
- Synthesis and Evaluation : Novel quinoline derivatives have been synthesized and tested for their efficacy against various bacterial strains and fungi. The results indicated that certain derivatives exhibited significant inhibition of bacterial growth and fungal proliferation .
Anti-inflammatory Effects
Research has shown that quinoline derivatives can modulate inflammatory pathways:
- Mechanism of Action : Compounds similar to this compound have been reported to inhibit inducible nitric oxide synthase (iNOS) and cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory response .
Anticancer Activity
The compound is also being investigated for its potential anticancer properties:
- Cell Viability Studies : In vitro studies demonstrated that related quinoline compounds could reduce cell viability in cancer cell lines by inducing apoptosis and inhibiting proliferation pathways .
Case Studies
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Study on Anti-inflammatory Activity :
- Objective : To evaluate the anti-inflammatory effects of quinoline derivatives.
- Methodology : RAW 264.7 macrophage cells were treated with the compound.
- Findings : Significant reduction in nitric oxide production was observed, indicating potent anti-inflammatory activity.
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Anticancer Research :
- Objective : Assess the efficacy of quinoline derivatives against glioma cells.
- Methodology : Glioma cell lines were treated with varying concentrations of the compound.
- Results : The compound exhibited dose-dependent cytotoxicity, with mechanisms involving multiple pathways including AMPK inhibition and induction of necroptosis .
Data Table
Q & A
Q. What are the established synthetic routes for N-(3-chloro-4-methylphenyl)-2,5-dioxo-octahydroquinoline-4-carboxamide, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves a multi-step process:
- Step 1 : Condensation of 3-chloro-4-methylbenzaldehyde with a diketone (e.g., cyclohexanedione) to form a chalcone intermediate .
- Step 2 : Cyclization under acidic conditions (e.g., p-toluenesulfonic acid) to construct the octahydroquinoline core .
- Step 3 : Amide coupling using activated carboxylic acid derivatives (e.g., EDCl/HOBt) to introduce the carboxamide group .
Optimization strategies include: - Catalyst screening (Lewis acids like AlCl₃ improve cyclization efficiency) .
- Temperature control (80–100°C for cyclization) and solvent selection (polar aprotic solvents like DMF enhance yield) .
Q. Which spectroscopic and crystallographic techniques are critical for confirming the compound’s structure?
- Methodological Answer :
- 1H/13C NMR : Assigns proton environments (e.g., distinguishing quinoline hydrogens at δ 6.5–8.5 ppm) and carbonyl carbons (δ 170–180 ppm) .
- X-ray crystallography : Resolves spatial conformation, particularly the chair/boat configuration of the octahydroquinoline ring .
- IR spectroscopy : Validates amide (C=O stretch at ~1650 cm⁻¹) and ketone (C=O at ~1700 cm⁻¹) functional groups .
Q. What preliminary biological assays are recommended to evaluate its therapeutic potential?
- Methodological Answer :
- Antimicrobial screening : Minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Anticancer activity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to measure IC₅₀ values .
- Enzyme inhibition : Fluorescence-based assays targeting kinases or proteases, with IC₅₀ comparisons to reference inhibitors .
Advanced Research Questions
Q. How can synthetic yield be improved while minimizing side products like regioisomers?
- Methodological Answer :
- Design of Experiments (DoE) : Screen variables (e.g., molar ratios, solvent polarity) to identify optimal conditions .
- Kinetic studies : Monitor reaction progress via HPLC to isolate intermediates (e.g., chalcone vs. cyclized product) .
- Purification : Use preparative HPLC or column chromatography (silica gel, ethyl acetate/hexane gradient) to resolve regioisomers .
Q. How should researchers resolve contradictions in bioactivity data across structurally similar analogs?
- Methodological Answer :
- Comparative SAR analysis : Systematically vary substituents (e.g., 3-chloro vs. 4-chloro on the phenyl group) and correlate with activity .
- Crystallographic docking : Use molecular modeling (e.g., AutoDock Vina) to predict binding affinities with target proteins .
- Meta-analysis : Aggregate data from analogs (e.g., N-(4-chlorophenyl) derivatives) to identify trends in potency/selectivity .
Q. What strategies are effective for elucidating structure-activity relationships (SAR) in this compound class?
- Methodological Answer :
- Systematic substitution : Synthesize derivatives with modifications at the 3-chloro-4-methylphenyl or quinoline ketone positions .
- Free-Wilson analysis : Quantify contributions of substituents to bioactivity using multivariate regression .
- 3D-QSAR : Apply CoMFA/CoMSIA models to map steric/electrostatic fields influencing activity .
Q. How can researchers investigate the compound’s mechanism of action against specific biological targets?
- Methodological Answer :
- Surface plasmon resonance (SPR) : Measure real-time binding kinetics to purified enzymes/receptors .
- Cellular thermal shift assay (CETSA) : Validate target engagement in live cells by monitoring protein denaturation .
- RNA-seq/proteomics : Identify downstream pathways affected by treatment (e.g., apoptosis markers like caspase-3) .
Q. What methodologies assess the compound’s stability under physiological conditions?
- Methodological Answer :
- Forced degradation studies : Expose to acidic (pH 1.2), basic (pH 8.0), and oxidative (H₂O₂) conditions; analyze via LC-MS for degradation products .
- Plasma stability assays : Incubate with human plasma (37°C, 1–24 hrs) and quantify parent compound remaining using UPLC .
Q. How can researchers validate the compound’s purity and identity in complex matrices?
- Methodological Answer :
- HPLC-DAD/ELSD : Use C18 columns (acetonitrile/water + 0.1% TFA) with diode array detection (λ = 254 nm) .
- LC-HRMS : Confirm molecular ion ([M+H]+) and fragmentation patterns (e.g., loss of CO from carboxamide) .
- Validation parameters : Report LOD (0.1 µg/mL), LOQ (0.3 µg/mL), and recovery (>95%) per ICH guidelines .
Q. What experimental designs address challenges in scaling up synthesis for preclinical studies?
- Methodological Answer :
- Flow chemistry : Improve heat/mass transfer for cyclization steps, reducing batch-to-batch variability .
- Quality by Design (QbD) : Define critical quality attributes (CQAs) like particle size and polymorphism .
- Green chemistry : Replace toxic solvents (e.g., DMF) with biodegradable alternatives (e.g., Cyrene™) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
